![molecular formula C10H14N4O4S B12525221 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) CAS No. 655249-42-6](/img/structure/B12525221.png)
5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a sulfanediylbis(methylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) typically involves the following steps:
Formation of Imidazolidine-2,4-dione Rings: The imidazolidine-2,4-dione rings can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide.
Formation of Sulfanediylbis(methylene) Bridge: The sulfanediylbis(methylene) bridge can be introduced by reacting the imidazolidine-2,4-dione rings with a suitable sulfanediylbis(methylene) precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized using statistical experimental design and multivariate regression to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine-2,4-dione rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazolidine-2,4-dione rings.
Substitution: Substituted imidazolidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylimidazolidine-2,4-dione: A simpler analog with similar structural features.
5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione: A derivative with a bulky substituent on the imidazolidine ring.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is unique due to the presence of the sulfanediylbis(methylene) bridge, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
655249-42-6 |
|---|---|
Fórmula molecular |
C10H14N4O4S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
5-methyl-5-[(4-methyl-2,5-dioxoimidazolidin-4-yl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O4S/c1-9(5(15)11-7(17)13-9)3-19-4-10(2)6(16)12-8(18)14-10/h3-4H2,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |
Clave InChI |
WSIFBSPFAMWBKM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)N1)CSCC2(C(=O)NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)


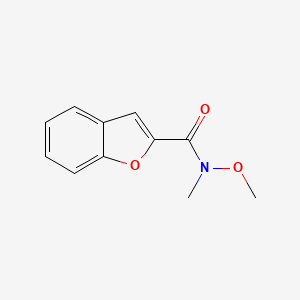
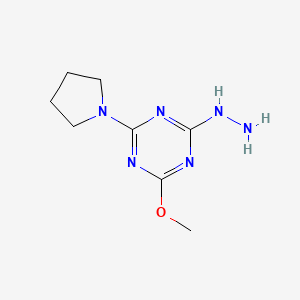

![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)


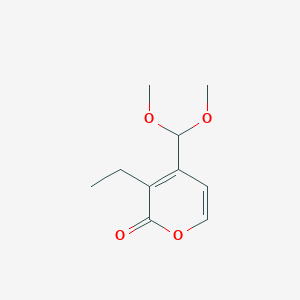

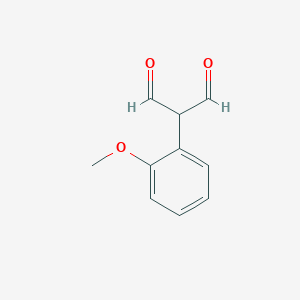
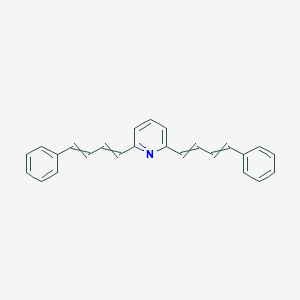
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
